Styrene-2,3,4,5,6-d5
Overview
Description
Styrene is a fundamental compound in the chemical industry, primarily produced through the dehydrogenation or oxidative dehydrogenation of ethylbenzene. It serves as a precursor for various polymers and copolymers and is a crucial intermediate for synthesizing fine organic chemicals .
Synthesis Analysis
The synthesis of styrene and its derivatives can be achieved through various methods. One study describes the living anionic copolymerization of styrene with a strong electron-donating DPE derivative, resulting in a copolymer with a gradient structure where the polar dimethylamino groups are distributed at the end section of the polymer chains . Another method involves the palladium-catalyzed [4+2] cyclodimerization of conjugated enynes, which yields 2,6-disubstituted styrenes with regiospecificity and good to excellent yields . Additionally, the reaction of phenyl radicals with ethylene in a crossed molecular beam setup has been shown to form styrene via a complex formation and subsequent unimolecular decomposition .
Molecular Structure Analysis
The molecular structure of styrene has been studied using computational methods. Calculations using the 6-31G basis set have shown that the most stable conformation of styrene is the cis structure, with a very flat minimum in the torsional potential energy curve. The barrier height for rotation to the 90° gauche conformer is significant, indicating a preference for the cis conformation. The study also discusses the distortion of the benzene ring due to vinyl group substitution and the variation in bond lengths and charges during conformational changes .
Chemical Reactions Analysis
Styrene undergoes various chemical reactions that enhance its utility in organic synthesis. Radical difunctionalization of styrene is a powerful tool that introduces two substituents into the molecule in one step, increasing molecular complexity with good selectivity and functional group compatibility . The reaction dynamics study shows that styrene can be formed in combustion flames through a single neutral-neutral collision, which is a crucial step in the formation of polycyclic aromatic hydrocarbons (PAHs) .
Physical and Chemical Properties Analysis
The physical and chemical properties of styrene derivatives can be tailored for specific applications. For instance, highly fluorinated styrene-based materials have been synthesized with low surface energy, suitable for applications requiring hydrophobic surfaces. These materials exhibit glass transition temperatures that vary depending on molecular weight and show phase separation in block copolymers when the smallest block constitutes more than 10 mol% . The fluorinated side chains in these polymers enrich the surface of thin films, contributing to their unique properties.
Scientific Research Applications
New Fluorinated Styrene-Based Materials
A study by Borkar et al. (2004) discussed the preparation of new fluorinated styrene-based materials via nucleophilic substitution of 2,3,4,5,6-pentafluorostyrene. These materials, polymerized using Atom Transfer Radical Polymerization (ATRP), exhibit unique properties like low surface energy and varied glass transition temperatures, making them significant for material science applications (Borkar, Jankova, Siesler, & Hvilsted, 2004).
Styrene in Polymer Production
Miller et al. (1994) detailed the extensive use of styrene in producing various polymers like polystyrene and acrylonitrile-butadiene-styrene (ABS) resins. The study emphasized styrene's role in polymer industries, underscoring its significance in manufacturing diverse materials (Miller, Newhook, & Poole, 1994).
Styrene Polymerization Mechanisms
Research by Wang et al. (2016) investigated the mechanism of styrene polymerization catalyzed by cationic rare-earth-metal complexes. This study provides insights into the chemical processes underlying styrene polymerization, which is fundamental to creating various plastic and resin materials (Wang, Lin, Qu, Hou, & Luo, 2016).
Styrene in Composite Material Production
Avasthi et al. (2021) explored the single-step production of styrene from benzene and ethylene over a palladium-anchored catalyst. This method could potentially revolutionize the commercial production of styrene, making it more efficient and sustainable (Avasthi, Bohre, Teržan, Jerman, Kovač, & Likozar, 2021).
Styrene in Biotechnology
McKenna and Nielsen (2011) demonstrated the biosynthesis of styrene from glucose using genetically engineered E. coli. This innovative approach presents a sustainable alternative for styrene production, aligning with the growing need for renewable chemical sources (McKenna & Nielsen, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Styrene-2,3,4,5,6-d5, also known as 2,3,4,5,6-Pentadeuteriostyrene, is a deuterated derivative of styrene It’s known that styrene and its derivatives generally interact with various enzymes in microorganisms, particularly those involved in the degradation of aromatic compounds .
Mode of Action
Styrene and its derivatives are known to undergo various enzymatic reactions, leading to their breakdown and metabolism .
Biochemical Pathways
Styrene and its derivatives, including this compound, are metabolized by microorganisms through several pathways. These pathways involve the action of enzymes such as styrene monooxygenases and styrene oxide hydrolases . The breakdown of styrene occurs in soils and aquifers under both aerobic and anaerobic conditions
Pharmacokinetics
Styrene has been identified as a substrate for various cytochrome p450 enzymes, including cyp2e1 and cyp2f2 . These enzymes play a crucial role in the metabolism of styrene, leading to the formation of metabolites such as styrene oxide or styrene glycol .
Result of Action
The metabolism of styrene and its derivatives by microorganisms can lead to their breakdown, thereby reducing their presence in the environment .
Action Environment
The action of this compound, like that of styrene, can be influenced by various environmental factors. For instance, the breakdown of styrene occurs rapidly in soils and aquifers under both aerobic and anaerobic conditions . Furthermore, styrene’s high volatility and susceptibility to photooxidation prevent its bioaccumulation .
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30209-80-4 | |
Record name | Benzene-1,2,3,4,5-d5, 6-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30209-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10514648 | |
Record name | 1-Ethenyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5161-29-5 | |
Record name | 1-Ethenyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5161-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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